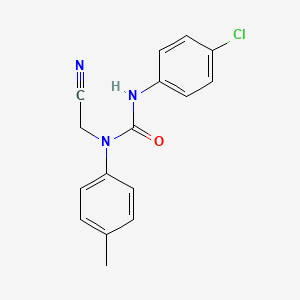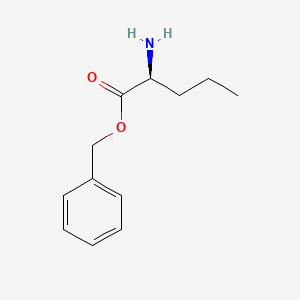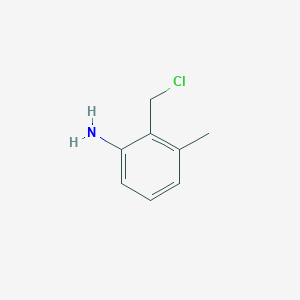
3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea is an organic compound with a complex structure that includes a chlorophenyl group, a cyanomethyl group, and a p-tolyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with p-tolyl cyanomethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Purification steps, including crystallization or chromatography, are often employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
科学的研究の応用
3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in treating certain medical conditions.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea involves its interaction with specific molecular targets within a biological system. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in a chemical reaction or a biological system.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Another compound with a chlorophenyl group, but with different functional groups and properties.
Uniqueness
3-(4-Chlorophenyl)-1-(cyanomethyl)-1-(p-tolyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
特性
分子式 |
C16H14ClN3O |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(cyanomethyl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H14ClN3O/c1-12-2-8-15(9-3-12)20(11-10-18)16(21)19-14-6-4-13(17)5-7-14/h2-9H,11H2,1H3,(H,19,21) |
InChIキー |
CTRDNUBERNYTKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC#N)C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13351303.png)


![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)



![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)


